molecular formula C7H16N2 B12315438 rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis

Cat. No.: B12315438
M. Wt: 128.22 g/mol
InChI Key: RLOLMRDUFXPXRJ-UHFFFAOYSA-N
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Description

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis is unique due to its specific chiral configuration and the presence of a methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(4-methylpiperidin-2-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3

InChI Key

RLOLMRDUFXPXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CN

Origin of Product

United States

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